molecular formula C13H15N3O4S B1671911 Glymidine CAS No. 339-44-6

Glymidine

Cat. No. B1671911
CAS RN: 339-44-6
M. Wt: 309.34 g/mol
InChI Key: QFWPJPIVLCBXFJ-UHFFFAOYSA-N
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Description

Glymidine, also known as Glycodiazine, is a hypoglycemic drug used with diet to lower blood glucose by increasing the secretion of insulin from the pancreas and increasing the sensitivity of peripheral tissues to insulin . It is a sulfonamide antidiabetic drug, structurally related to the sulfonylureas .


Molecular Structure Analysis

Glymidine has a molecular formula of C13H15N3O4S and a molecular weight of 309.34 g/mol . It is a member of pyrimidines, a sulfonamide, and a diether . The structure of Glymidine is likely to have an impact on its function and interactions within the body.


Chemical Reactions Analysis

The mechanism of action of Glymidine in lowering blood glucose is dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin . Glymidine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane .


Physical And Chemical Properties Analysis

Glymidine has a molecular formula of C13H15N3O4S and a molecular weight of 309.34 g/mol . It is a sulfonamide that is N-(pyrimidin-2-yl)benzenesulfonamide which is substituted at position 5 of the pyrimidine ring by a 2-methoxyethoxy group .

Scientific Research Applications

Hypoglycemic Agent and Diabetes Mellitus Treatment

Glymidine, marketed as Gondafon, is recognized as a hypoglycemic agent used in the treatment of diabetes mellitus. Structurally similar to tolbutamide, Glymidine functions by stimulating insulin release from the pancreas. Research has shown that its prolonged administration can result in beta-cell degranulation and increased numbers of islets in animals, suggesting its potential in diabetes treatment and beta-cell function research (British Medical Journal, 1967).

Glycothymidines in Photochemical Studies

Glymidine's thymidine moiety has been utilized in the development of glycothymidines, a class of functional glycomimetics. These compounds are designed for photochemical studies, where a [2+2] cycloaddition induces structural changes in carbohydrate presentation. This property is valuable for understanding molecular interactions and supramolecular assemblies in biological systems, particularly in the context of cellular membranes (Chemical Communications, 2011).

Glyconoamidines and Glycosidase Purification

Glymidine's application extends to the synthesis of glyconoamidines, which are used as affinity ligands for the purification of β-glucosidase. These enzymes play a role in deactivating bioactive substances and controlling biological processes like nyctinastic leaf movement. The synthesis of N-alkylated glyconoamidines aids in the specific inhibition and study of glycosidases, making it relevant in biochemical research and plant biology studies (Tetrahedron Letters, 2005).

Glycomics and Bioinformatics

In the field of glycomics, which investigates the structures and functions of glycans, Glymidine's derivatives play a crucial role. The study of these glycan molecules, synthesized by organisms, is essential for understanding cell functions and interactions. Glymidine's involvement in glycomics has implications for bioinformatics, where algorithms are developed to interpret glycan structures and their biological significance (Briefings in Bioinformatics, 2004).

Future Directions

While specific future directions for Glymidine were not found, the field of diabetes treatment is rapidly evolving with ongoing research into new therapeutic strategies, including the development of novel antidiabetic compounds . These advancements may influence the future use and development of drugs like Glymidine.

properties

IUPAC Name

N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPJPIVLCBXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023108
Record name Glycodiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycodiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.24e-01 g/L
Record name Glycodiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of glycodiazine in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Glycodiazine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin.
Record name Glymidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glymidine

CAS RN

339-44-6
Record name Glymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glymidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glymidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycodiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-(2-methoxyethoxy)-2-pyrimidinyl]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.842
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5I4BQZ8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycodiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220-223
Record name Glymidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
M Held, G Scheible - Arzneimittel-forschung, 1981 - europepmc.org
… (beta-methoxy-ethoxy)pyrimidine (glymidine) are considerably elevated during … glymidine per day. In contrast phenylbutazone has only a slight and not significant effect on the glymidine …
Number of citations: 4 europepmc.org
H Held - Hepato-gastroenterology, 1980 - europepmc.org
The activity of benzo (a) pyrene hydroxylase was estimated in liver biopsy material obtained by needle biopsy. The activity of the enzyme was lowest in patients with moderate to severe …
Number of citations: 3 europepmc.org
WG Hardison, CA Wood - American Journal of Physiology …, 1978 - journals.physiology.org
… Increase in bile flow and biliary glymidine excretion rate of isolated perfused rat livers injected with glymidine. For comparison, increase in bile flow caused by injection of DMO is shown …
Number of citations: 154 journals.physiology.org
E Selvaag - Journal of Toxicology: Cutaneous and Ocular …, 1997 - Taylor & Francis
… of chlorpropamide, glipizide, gliquidone, glymidine, and tolbutamide (all at a concentration of 10” mol/L). Except for glymidine, which exerted photohemolysis at the concentration lo4 …
Number of citations: 1 www.tandfonline.com
E Selvaag - Photodermatology, Photoimmunology & …, 1996 - Wiley Online Library
… of chlorpropamide, glipizide, gliquidone, glymidine and tolbutamide (all in the concentration … Except for glymidine, which exerted photohemolysis in the concentration lop4 mol/l, no …
Number of citations: 3 onlinelibrary.wiley.com
N Neomycin - 1985 - Springer
Human Actrapid. Synthetic human crystalline ihsulin: see Insulin. Human Initard 50/50. Semisynthetic human insulin made by biochemical conversion of porcine insulin: see Insulin. …
Number of citations: 0 link.springer.com
SF Saad - European Journal of Pharmacology, 1970 - Elsevier
… drugs tolbutamide, acetohexamide and glymidine (75, 125 and 250 mg/… Glymidine sodium and phenformin did not significantly affect … , acetohexamide and glymidine were administered …
Number of citations: 3 www.sciencedirect.com
G is available as Gondafon - europepmc.org
Glymidine (Fig. 1) is a hypoglycaemic agent which has been introduced as a possible alternative to the sulphonylureas and biguanides for the oral treatment of diabetes mellitus. It is …
Number of citations: 2 europepmc.org
G is available as Gondafon - ncbi.nlm.nih.gov
Glymidine (Fig. 1) is a hypoglycaemic agent which has been introduced as a possible alternative to the sulphonylureas and biguanides for the oral treatment of diabetes mellitus. It is …
Number of citations: 3 www.ncbi.nlm.nih.gov
W Poser, J Schönborn, U Panten… - Hormone and …, 1971 - thieme-connect.com
Glibenclamide inhibits hepatic gluconeogenesis from pyruvate in rats (HASSELBLATT, PANTEN and POSER, 1969). Also glymidine, another hypoglycemic agent, suppresses glucose …
Number of citations: 3 www.thieme-connect.com

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